molecular formula C24H40O5 B1259599 1,3,12-Trihydroxycholan-24-oic acid CAS No. 63266-91-1

1,3,12-Trihydroxycholan-24-oic acid

Cat. No. B1259599
CAS RN: 63266-91-1
M. Wt: 408.6 g/mol
InChI Key: DAKYVYUAVGJDRK-JZBKOBKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1, 3, 12-Trihydroxycholan-24-Oic acid, also known as 1, 3, 12-trihydroxy-5b-cholanoate, belongs to the class of organic compounds known as trihydroxy bile acids, alcohols and derivatives. These are prenol lipids structurally characterized by a bile acid or alcohol which bears three hydroxyl groups. 1, 3, 12-Trihydroxycholan-24-Oic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 1, 3, 12-Trihydroxycholan-24-Oic acid has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, 1, 3, 12-trihydroxycholan-24-Oic acid is primarily located in the membrane (predicted from logP) and cytoplasm.

Scientific Research Applications

Anticancer Activity

1,3,12-Trihydroxycholan-24-oic acid derivatives have shown promise in anticancer research. A study by Liu Yue-jin (2006) explored the synthesis of these derivatives and their efficacy in inhibiting the proliferation of murine L1210 leukemia cells. Several compounds exhibited significant anticancer activities, highlighting the potential of 1,3,12-Trihydroxycholan-24-oic acid derivatives in cancer treatment.

Hepatic Microsomal Metabolism

The hepatic microsomal metabolism of bile acids, including 1,3,12-Trihydroxycholan-24-oic acid, is crucial for understanding their role in the human body. Deo and Bandiera (2009) conducted a study on lithocholic acid, a bile acid closely related to 1,3,12-Trihydroxycholan-24-oic acid, and its metabolites formed through human hepatic microsomal biotransformation. Their findings, as outlined in the Drug Metabolism and Disposition, emphasize the role of cytochrome P450 enzymes in bile acid metabolism.

Biotransformation Studies

Furthering the understanding of hepatic bile acids, Deo and Bandiera (2008) also investigated the biotransformation of cholic and chenodeoxycholic acids by human hepatic cytochrome P450 enzymes. The study, published in Drug Metabolism and Disposition, revealed significant insights into the enzymatic pathways involved in bile acid metabolism, which are relevant to the understanding of 1,3,12-Trihydroxycholan-24-oic acid.

Steroidal Peptide Conformations

The steroidal pseudo-amino acids, including those derived from 1,3,12-Trihydroxycholan-24-oic acid, have been studied for their role in peptide conformations. Albert and Feigel (1997) investigated these acids as part of cyclic peptides, contributing to the understanding of peptide chain structure and function, as reported in Helvetica Chimica Acta.

Cholesterol Solubilization

Bile acids, including derivatives of 1,3,12-Trihydroxycholan-24-oic acid, play a role in cholesterol solubilization. Nonappa and Maitra (2010) explored the synthesis and cholesterol solubilizing ability of certain bile acid derivatives. Their work, detailed in Steroids, contributes to the understanding of bile acids in cholesterol metabolism.

properties

CAS RN

63266-91-1

Molecular Formula

C24H40O5

Molecular Weight

408.6 g/mol

IUPAC Name

(4R)-4-[(8S,9S,10S,13R,14S,17R)-1,3,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O5/c1-13(4-9-22(28)29)17-7-8-18-16-6-5-14-10-15(25)11-20(26)23(14,2)19(16)12-21(27)24(17,18)3/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14?,15?,16+,17-,18+,19+,20?,21?,23+,24-/m1/s1

InChI Key

DAKYVYUAVGJDRK-JZBKOBKOSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(C[C@H]3[C@H]2CCC4[C@@]3(C(CC(C4)O)O)C)O)C

SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(C(CC(C4)O)O)C)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(C(CC(C4)O)O)C)O)C

physical_description

Solid

synonyms

1 beta,3 alpha,12 alpha-trihydroxy-5 beta-cholanoic acid
1,3,12-trihydroxycholanoic acid

Origin of Product

United States

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